molecular formula C11H14FN B3045251 [1-(3-fluorophenyl)cyclobutyl]methanamine CAS No. 1037131-77-3

[1-(3-fluorophenyl)cyclobutyl]methanamine

Cat. No.: B3045251
CAS No.: 1037131-77-3
M. Wt: 179.23 g/mol
InChI Key: QVKLJTPSPVHTRP-UHFFFAOYSA-N
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Description

[1-(3-fluorophenyl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H14FN It is known for its unique structure, which includes a cyclobutyl ring attached to a methanamine group and a fluorophenyl group

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluorophenyl)cyclobutyl]methanamine typically involves the reaction of cyclobutanone with a fluorophenyl derivative, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-fluorophenyl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of various reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of [1-(3-fluorophenyl)cyclobutyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to certain biological molecules, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • [1-(3-chlorophenyl)cyclobutyl]methanamine
  • [1-(3-bromophenyl)cyclobutyl]methanamine
  • [1-(3-methylphenyl)cyclobutyl]methanamine

Uniqueness:

  • The presence of the fluorine atom in [1-(3-fluorophenyl)cyclobutyl]methanamine imparts unique electronic properties, influencing its reactivity and binding affinity.
  • Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Properties

IUPAC Name

[1-(3-fluorophenyl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKLJTPSPVHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651820
Record name 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037131-77-3
Record name 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(3-fluorophenyl)cyclobutyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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